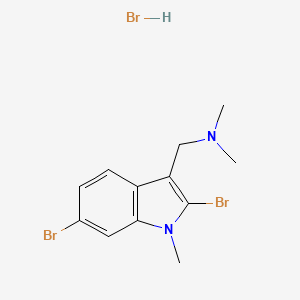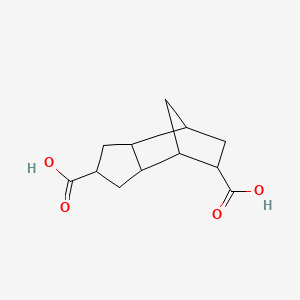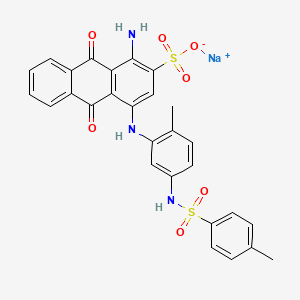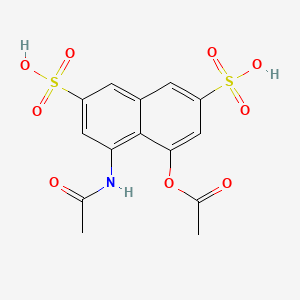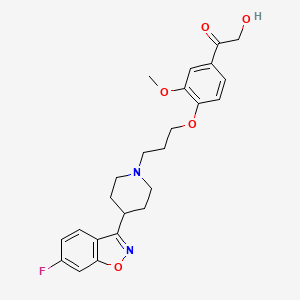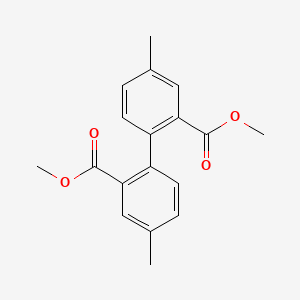
Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by its complex structure, which includes multiple methyl and methoxycarbonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate typically involves esterification reactions. One common method is the reaction of 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(2-carboxy-4-methylphenyl)-5-methylbenzoic acid.
Reduction: Formation of 2-(2-hydroxymethyl-4-methylphenyl)-5-methylbenzoate.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic structure allows for interactions with enzymes and receptors, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-methoxycarbonylphenyl)-5-methylbenzoate
- Methyl 2-(4-methoxycarbonyl-2-methylphenyl)-5-methylbenzoate
- Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-4-methylbenzoate
Uniqueness
Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and interactions. The presence of both methoxycarbonyl and methyl groups provides a distinct set of properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
2941-80-2 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate |
InChI |
InChI=1S/C18H18O4/c1-11-5-7-13(15(9-11)17(19)21-3)14-8-6-12(2)10-16(14)18(20)22-4/h5-10H,1-4H3 |
Clé InChI |
RZTPBYRDGGSKPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


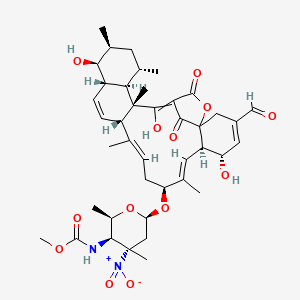
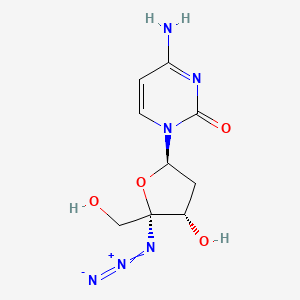
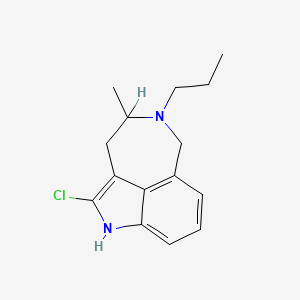
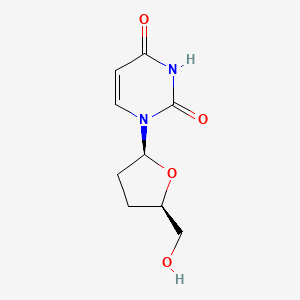
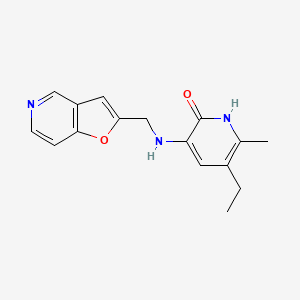
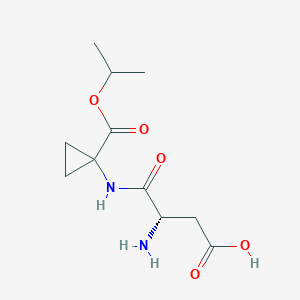
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
